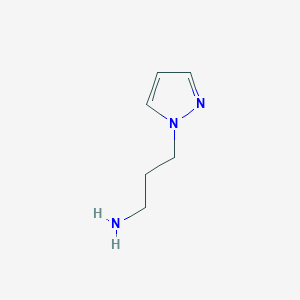
4-Bromo-2-fluorothiophenol
Übersicht
Beschreibung
4-Bromo-2-fluorothiophenol (4-BFT) is a thiophenol derivative with a bromine and fluorine substituent. It is a white solid that is soluble in water and alcohol. 4-BFT is used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug discovery. This article will discuss 4-BFT's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Quantum Dot-Based LEDs
4-Bromo-2-fluorothiophenol has been used to improve interface charge transfer in green indium phosphide (InP) quantum dot-based light-emitting diodes (LEDs). The introduction of a self-assembled monolayer of this compound at the interface between the hole transport layer and quantum dots has been reported to enhance the electroluminescence efficiency of these devices .
Organic Synthesis
This compound serves as a starting material for various chemical syntheses. For instance, it can be used in the synthesis of 4-Bromo-2-fluoro-6-iodoanisole through iodination and methylation processes .
Material Science Research
In material science, 4-Bromo-2-fluorothiophenol is utilized by researchers for its properties that contribute to advancements in fields such as nanotechnology and surface science .
Further Research Needed
To identify additional unique applications, further detailed research into scientific literature and databases is necessary. The applications mentioned above are just a few examples, and there may be more fields where 4-Bromo-2-fluorothiophenol is applied.
Wirkmechanismus
Target of Action
It has been used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
4-Bromo-2-fluorothiophenol has been used in the development of quantum dot-based light-emitting diodes (LEDs) . In this context, the compound forms a self-assembled monolayer at the interface between the quantum dot layer and the hole transport layer .
Biochemical Pathways
Its role in improving the performance of quantum dot-based leds suggests that it may influence electron transfer processes .
Result of Action
In the context of quantum dot-based LEDs, the introduction of 4-Bromo-2-fluorothiophenol improves charge transport at the interface, leading to enhanced device performance . The compound’s action results in brighter and more efficient green light emission from indium phosphide (InP) quantum dot-based LEDs .
Action Environment
The action of 4-Bromo-2-fluorothiophenol can be influenced by environmental factors such as temperature and atmospheric conditions. For instance, the compound is typically stored under an inert atmosphere at room temperature , suggesting that its stability and efficacy could be affected by exposure to oxygen or extreme temperatures.
Eigenschaften
IUPAC Name |
4-bromo-2-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENIDQSHNHNYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626342 | |
| Record name | 4-Bromo-2-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174414-93-8 | |
| Record name | 4-Bromo-2-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 174414-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Bromo-2-fluorothiophenol improve the efficiency of InP QD-LEDs?
A1: 4-Bromo-2-fluorothiophenol forms a self-assembled monolayer (SAM) at the interface between the hole transport layer (HTL) and the quantum dots (QDs) in the LED. [] This SAM serves two key functions:
Q2: What are the structural characteristics of 4-Bromo-2-fluorothiophenol?
A2: While the provided research article [] focuses on the application of 4-Bromo-2-fluorothiophenol, it doesn't delve into its detailed structural characterization. Information regarding its molecular formula, weight, and spectroscopic data would need to be sourced from chemical databases or other relevant literature.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)





![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)


